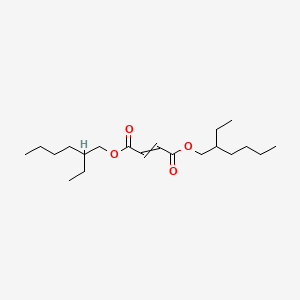

Bis(2-ethylhexyl) 2-butenedioate

Description

Contextualization within Diester Chemistry and Polymer Science Paradigms

As a diester, Bis(2-ethylhexyl) 2-butenedioate's chemical behavior is characterized by its two ester functional groups. evitachem.com These groups allow it to participate in reactions such as hydrolysis and transesterification. evitachem.com In the presence of water and acidic or basic conditions, it can hydrolyze back to 2-ethylhexanol and maleic acid. evitachem.com

In the realm of polymer science, this compound serves two primary functions: as a comonomer and as a plasticizer. evitachem.com When used as a comonomer, it is incorporated into polymer chains, modifying the properties of the final material. evitachem.com For instance, it is a key component in the synthesis of ethylene (B1197577) vinyl acetate-dioctyl maleate-2-ethylhexyl acrylate (B77674) interpolymers, which are used in adhesives. google.comgoogle.com The inclusion of dioctyl maleate (B1232345) in these copolymers enhances their performance characteristics. Since the geometric isomers, maleate (cis) and fumarate (B1241708) (trans), have the same structure after polymerization, the corresponding fumarate ester is also used in these applications. google.comgoogle.com

As a plasticizer, it embeds itself between polymer chains, which reduces the intermolecular forces and thereby increases the flexibility and workability of the polymer. evitachem.com Its long alkyl chains contribute to its compatibility with a range of polymers, which improves processing characteristics. evitachem.com The ester linkages also provide a degree of thermal stability. evitachem.com

Historical Trajectories and Evolution of Maleate Diester Applications

The application of maleate diesters has evolved significantly over time. Initially, simpler maleate esters like diethyl maleate were used in various applications, including as a dienophile in Diels-Alder reactions and in the production of pesticides like malathion. wikipedia.org

The development of more complex maleate diesters such as this compound expanded the scope of their applications. A significant use of this compound is as a key intermediate in the production of dioctyl sulfosuccinate (B1259242) (DOSS) salts, which are versatile surfactants with numerous applications, including as stool softeners in the medical field. wikipedia.org

In recent years, the focus has shifted towards more sustainable and environmentally friendly applications. Research is being conducted on the use of this compound in the design of biorenewable and sustainable plasticizers. sigmaaldrich.com It is also utilized as a "green" plasticizer in coatings and adhesives. chemicalbook.comscientificlabs.co.uk

Fundamental Research Questions and Interdisciplinary Significance

The unique properties of this compound have prompted several fundamental research questions that highlight its interdisciplinary significance. Key areas of investigation include:

Copolymerization Kinetics and Mechanisms: Research aims to understand the reaction kinetics and mechanisms when copolymerizing this compound with other monomers, such as vinyl acetate (B1210297) and ethylene. google.comnih.gov This is crucial for controlling the architecture and properties of the resulting polymers for specific applications like adhesives and coatings. google.com

Structure-Property Relationships in Plasticizers: A significant research question revolves around establishing clear structure-performance relationships. For instance, studies explore how the molecular structure of this compound influences its efficiency as a plasticizer in various polymer matrices. sigmaaldrich.com

"Green" Chemistry and Sustainable Materials: The use of this compound as a building block for sustainable plasticizers is an active area of research. sigmaaldrich.comscientificlabs.co.uk This aligns with the broader goal of developing environmentally benign materials to replace traditional plasticizers that may have adverse environmental or health impacts.

The interdisciplinary significance of this compound is evident as it bridges organic synthesis, polymer chemistry, materials science, and environmental science.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₆O₄ |

| Molecular Weight | 340.50 g/mol |

| Appearance | Colorless to light yellow liquid evitachem.com |

| Density | 0.944 g/mL at 25 °C sigmaaldrich.comscientificlabs.co.uk |

| Refractive Index | n20/D 1.455 sigmaaldrich.comscientificlabs.co.uk |

| Boiling Point | 164 °C at 10 mmHg chemicalbook.com |

| Flash Point | 185 °C (closed cup) sigmaaldrich.com |

Table 2: Copolymer Composition Example

| Component | Percentage by Weight |

|---|---|

| Vinyl Acetate | 30-35% google.comgoogle.com |

| Di-2-ethylhexyl maleate | ~25% google.comgoogle.com |

| 2-ethylhexyl acrylate | ~25% google.com |

Properties

Molecular Formula |

C20H36O4 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

bis(2-ethylhexyl) but-2-enedioate |

InChI |

InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 |

InChI Key |

ROPXFXOUUANXRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Bis 2 Ethylhexyl 2 Butenedioate

Esterification Pathways from Maleic Anhydride (B1165640) and 2-Ethylhexanol

The primary and most direct industrial route for the synthesis of Bis(2-ethylhexyl) 2-butenedioate, commonly known as dioctyl maleate (B1232345) (DOM), involves the esterification of maleic anhydride with 2-ethylhexanol. wikipedia.org This reaction typically proceeds in two stages. The first stage is a rapid, non-catalytic, and practically irreversible reaction where one mole of maleic anhydride reacts with one mole of 2-ethylhexanol to form the monoester, mono-2-ethylhexyl maleate. This initial step often occurs spontaneously upon dissolution of the anhydride in the alcohol at temperatures below 100°C. researchgate.net

The second stage is a slower, reversible equilibrium reaction where the monoester reacts with a second mole of 2-ethylhexanol to form the desired diester, this compound, and water. researchgate.net Due to the reversible nature of this second step, a catalyst is essential to drive the reaction towards the product side and achieve high yields in a reasonable timeframe. The continuous removal of water, often through azeotropic distillation using a solvent like toluene, is also a critical process parameter. evitachem.comgoogle.com

Heterogeneous Catalysis in Diester Synthesis

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst reuse, leading to more cost-effective and environmentally friendly operations.

Heteropolyacids (HPAs) have emerged as highly effective solid acid catalysts for esterification reactions. A specific heteropolyacid, H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O, has been successfully utilized for the synthesis of this compound. google.com The use of this catalyst offers several advantages, including high catalytic activity, reduced corrosion and pollution issues compared to mineral acids, and the potential for recyclability. google.com

The synthesis is typically carried out in a three-necked flask equipped with a thermometer, a reflux condenser, and a water separator. google.com Toluene is often used as an azeotropic agent to remove the water formed during the reaction. google.com Optimal reaction conditions using this heteropolyacid catalyst have been investigated to maximize the esterification rate. google.com

Table 1: Typical Reaction Parameters for Heteropolyacid-Catalyzed Synthesis

| Parameter | Value/Range |

| Reactants | Maleic Anhydride, 2-Ethylhexanol |

| Catalyst | H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O |

| Molar Ratio (Anhydride:Alcohol) | 1:2.1 to 1:3.5 |

| Catalyst Dosage (% of total feed) | 0.15% to 0.65% |

| Solvent (Water-carrying agent) | Toluene (25% to 50% of total feed) |

| Reaction Time | 2 to 4 hours |

| Reaction Condition | Reflux |

Data sourced from a patent describing the synthesis method. google.com

Kinetic studies are crucial for understanding the reaction mechanism and optimizing reactor design. For the esterification of maleic anhydride with 2-ethylhexanol, the kinetics are highly dependent on the catalyst used. researchgate.net While specific kinetic data for the H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O catalyst is not extensively available in public literature, studies on similar systems provide valuable insights.

Research on the kinetics using sulfuric acid as a catalyst has shown that the second, slower stage of the reaction (monoester to diester conversion) is first-order with respect to the monoester concentration and independent of the 2-ethylhexanol concentration. researchgate.net In contrast, when using an amphoteric catalyst like tetrabutyl titanate, the reaction is found to be second-order with respect to both the acid (monoester) and the alcohol. researchgate.net Without an external catalyst, the reaction is second-order with respect to the acid. researchgate.net

For other heterogeneous catalysts, such as silica (B1680970) sulfuric acid used in the synthesis of a similar diester, an activation energy of 45.58 kJ/mol has been reported. researchgate.net Another study on the esterification of maleic anhydride with butanols using phosphotungstic acid, a type of heteropolyacid, found the reaction to be second order with respect to both the acid and the alcohol. These findings suggest that the reaction mechanism and the resulting kinetic model can vary significantly with the choice of catalyst.

Table 2: Kinetic Models for the Esterification of Maleic Anhydride with Alcohols using Different Catalysts

| Catalyst | Reactants | Reaction Order (vs. Monoester) | Reaction Order (vs. Alcohol) | Activation Energy (Ea) |

| Sulfuric Acid | Maleic Anhydride, 2-Ethylhexanol | 1 | 0 | Not Specified |

| Tetrabutyl Titanate | Maleic Anhydride, 2-Ethylhexanol | 2 | 2 | Not Specified |

| No Catalyst | Maleic Anhydride, 2-Ethylhexanol | 2 | Not Applicable | Not Specified |

| Silica Sulfuric Acid | Maleic Anhydride, 2-Butyl-1-octanol | Not Specified | Not Specified | 45.58 kJ/mol |

| Para-Toluene Sulfonic Acid | Maleic Anhydride, Dipropylene Tertiary Butyl Alcohol | 1 (vs. Acid) | Not Specified | 58.71 kJ/mol |

This table presents a compilation of data from studies on similar esterification reactions to provide a comparative context. researchgate.net

Homogeneous Catalysis Approaches for Enhanced Reaction Efficiency

While heterogeneous catalysis offers advantages in separation, homogeneous catalysts can sometimes provide higher reaction rates and efficiencies due to the absence of mass transfer limitations. Traditional homogeneous catalysts for esterification include mineral acids like sulfuric acid. researchgate.net More contemporary approaches utilize organometallic compounds or strong organic acids.

For the synthesis of Bis(2-ethylhexyl) maleate, catalysts such as p-toluenesulfonic acid are commonly employed. evitachem.com These catalysts operate in the same phase as the reactants, leading to excellent contact and potentially faster reaction times. The main drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product, which can lead to product contamination and requires additional purification steps, such as neutralization and washing. This can generate significant waste streams.

Continuous Flow Synthesis Methods for Industrial Scale-Up

Continuous flow chemistry is an emerging technology for the industrial scale-up of chemical processes, offering significant advantages over traditional batch production. ajinomoto.comalmacgroup.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety by minimizing the volume of hazardous materials at any given time, and easier scalability. pharmablock.comyoutube.com

For the synthesis of this compound, a continuous process could be designed using a plug flow reactor (PFR) or a continuous stirred-tank reactor (CSTR). ajinomoto.com A PFR, potentially packed with a solid heterogeneous catalyst like the aforementioned heteropolyacid, would be well-suited for this two-stage reaction. The reactants would be continuously fed into the reactor, and the product stream would be continuously removed. In-line separation units could be integrated to remove the water by-product, thereby continuously shifting the equilibrium towards the formation of the diester. This approach can lead to higher productivity, better product consistency, and a smaller manufacturing footprint compared to batch reactors. unimi.it While specific industrial implementation for dioctyl maleate is not widely published, the principles of flow chemistry are highly applicable to this type of esterification process. pharmablock.com

Reaction Mechanisms and Intermediate Species Identification

The principal reaction for forming this compound is the acid-catalyzed esterification of maleic anhydride with 2-ethylhexanol. zbaqchem.com The process occurs in two main stages:

Monoesterification: The reaction initiates with the rapid, non-catalyzed addition of one molecule of 2-ethylhexanol to the maleic anhydride ring, opening it to form the monoester, maleic acid mono(2-ethylhexyl) ester.

Diesterification: The second, slower step involves the esterification of the remaining carboxylic acid group on the monoester with a second molecule of 2-ethylhexanol to form the final product, bis(2-ethylhexyl) maleate. This step requires a catalyst and the removal of water to drive the reaction to completion.

Kinetic studies on the esterification of maleic anhydride with 2-ethylhexanol have revealed that the reaction order is highly dependent on the catalyst employed. researchgate.net For instance, when using sulfuric acid, the second stage of the reaction is first-order with respect to the monoester and directly proportional to the catalyst concentration. researchgate.net In contrast, with a tetrabutyl titanate catalyst, the reaction follows second-order kinetics with respect to both the acid and the alcohol. researchgate.net In the absence of an external catalyst, the reaction is second-order with respect to the acid. researchgate.net

During the synthesis, the isomerization of the maleate (Z- or cis-isomer) to its geometric isomer, bis(2-ethylhexyl) fumarate (B1241708) (E- or trans-isomer), can occur. zbaqchem.comnist.gov The mechanisms for this cis-trans isomerization have been studied, particularly for related dialkyl maleates. Several pathways for isomerization have been proposed:

Amine-Catalyzed Isomerization: Amines can catalyze the isomerization of dialkyl maleates to their corresponding fumarates. The proposed mechanism involves the formation of zwitterionic intermediates or the reversible addition of the amine across the carbon-carbon double bond to form a cyclobutane (B1203170) derivative. unibas.it

Radical-Mediated Isomerization: In the presence of a radical initiator, such as a bromine radical, isomerization can proceed via a radical chain reaction. The radical adds to the carbon-carbon double bond of the maleate, forming a carbon-centered radical intermediate that can rotate around the single bond before the radical is eliminated, leading to the more stable fumarate form. researchgate.net

Enzyme-Catalyzed Isomerization: Maleate isomerase, an enzyme found in some bacteria, catalyzes the cis-trans isomerization of maleate to fumarate. wikipedia.org The mechanism involves the nucleophilic attack of a cysteine residue at the active site onto the double bond, forming a covalent succinyl-cysteine intermediate. wikipedia.orgnih.gov Rotation around the newly formed C-C single bond, followed by the elimination of the enzyme, yields the fumarate product. wikipedia.org

Control of Isomerization During Synthesis to Minimize Fumarate Formation

A significant challenge in the synthesis of this compound is preventing its isomerization to the thermodynamically more stable fumarate isomer. zbaqchem.comunibas.it The formation of fumarate is generally undesirable as it can affect the properties of the final product and necessitates additional purification steps. zbaqchem.com

Control over isomerization is primarily achieved by carefully selecting the catalyst and reaction conditions.

Catalyst Selection: Traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid can promote isomerization, especially at higher temperatures. zbaqchem.com The use of certain heterogeneous catalysts may offer better selectivity. For example, phosphotungstic acid has been identified as a highly active catalyst for the esterification of maleic anhydride with butanols, which could be applicable to synthesis with 2-ethylhexanol. researcher.life

Avoiding Amine Contamination: Since trace amounts of amines can readily catalyze the isomerization of maleate to fumarate, it is crucial to ensure their absence from the reaction mixture. unibas.it

Temperature and Time Management: Higher reaction temperatures and longer reaction times can increase the likelihood of isomerization. zbaqchem.com Therefore, optimizing the reaction to proceed at the lowest possible temperature for the shortest time is essential. Studies have shown that with certain catalysts, high esterification rates can be achieved under controlled conditions, minimizing byproduct formation. For example, using a composite solid acid catalyst, an esterification rate of 96.2% was achieved in 6 hours. researchgate.net

Photochemical Considerations: Ultraviolet light can also cause the isomerization of maleic acid to fumaric acid. researchgate.net While less relevant for typical industrial synthesis in closed reactors, this highlights a potential pathway for isomerization if the product is exposed to UV sources.

The table below summarizes findings from a study on the isomerization of diethyl maleate, a related compound, which provides insight into the factors affecting this transformation.

| Catalyst/Condition | Outcome | Mechanistic Insight |

| Amine (Pyrrolidine) | Rapid isomerization to dimethyl fumarate. | Proceeds via zwitterionic intermediates. unibas.it |

| Bromine Radical | Isomerization to fumarate ester. | Radical addition to the C=C bond allows for rotation. researchgate.net |

| Maleate Isomerase | Catalyzes cis-trans isomerization to fumarate. | Involves a covalent succinyl-cysteine intermediate. nih.gov |

| Thiourea | Catalyzes isomerization of maleic acid to fumaric acid. | A kinetic model has been developed for this process. acs.org |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key areas of focus include the use of environmentally benign and recyclable catalysts, and the development of more efficient processes.

One of the primary green strategies is the replacement of corrosive and difficult-to-handle liquid acid catalysts, such as sulfuric acid, with solid acid catalysts. zbaqchem.comgoogle.com These solid catalysts offer several advantages:

Reduced Corrosion: They are less corrosive to equipment than strong mineral acids. google.com

Ease of Separation: Being in a solid phase, they can be easily separated from the liquid reaction mixture by simple filtration. researchgate.netgoogle.com

Recyclability: Solid catalysts can often be recovered and reused for multiple reaction cycles, reducing waste and cost. researcher.lifegoogle.com

High Activity and Selectivity: Many solid acid catalysts exhibit high catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. google.com

Examples of green catalytic systems investigated for this or similar esterification reactions include:

Heteropolyacids: A patent describes a method using the heteropolyacid H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O as a recyclable catalyst for bis(2-ethylhexyl) maleate synthesis, achieving high esterification rates with low catalyst dosage (0.15%–0.65% of the total feed). google.com

Composite Solid Acids: A novel composite solid acid prepared from fly ash, ZrOCl₂, and FeSO₄ has been used to catalyze the synthesis of di-2-ethylhexyl maleate, achieving an esterification rate of 96.2%. researchgate.net

Ion-Exchange Resins: Acidic ion-exchange resins like Amberlyst-15 serve as effective and recyclable solid acid catalysts for the esterification of maleic anhydride. researcher.life

The following table presents a comparison of different catalytic systems used in the synthesis of this compound and related esters, highlighting green chemistry aspects.

| Catalyst | Reactants | Key Findings & Green Aspects | Reference |

| Composite Fly Ash Solid Acid | Maleic anhydride, 2-ethylhexanol | Esterification rate of 96.2%. Utilizes industrial waste (fly ash) and is a separable, solid catalyst. | researchgate.net |

| Heteropolyacid H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O | Maleic anhydride, 2-ethylhexanol | Recyclable catalyst, avoids corrosion and pollution, high esterification rate with low catalyst loading. | google.com |

| Amberlyst-15 | Maleic anhydride, various alcohols | Heterogeneous, recyclable solid acid catalyst. Can be reused for multiple cycles with sustained activity. | researcher.life |

| Tetrabutyl Titanate | Maleic anhydride, 2-ethylhexanol | Amphoteric catalyst studied for kinetic comparison. | researchgate.net |

Polymer Science and Advanced Materials Applications of Bis 2 Ethylhexyl 2 Butenedioate

Elucidating Plasticizer Mechanisms in Polymer Matrices

Bis(2-ethylhexyl) 2-butenedioate, commonly known as dioctyl maleate (B1232345) (DOM), is a significant compound in polymer science, primarily utilized as a plasticizer. chemceed.com Its function is to modify the physical properties of polymers, enhancing flexibility, durability, and processability. sinocurechem.com The mechanism of action involves its integration into the polymer structure at a molecular level.

Plasticizers like this compound function by embedding themselves between the long polymer chains of a material. evitachem.combisley.biz This insertion increases the space, or free volume, between the chains, which in turn reduces the intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the chains together. evitachem.commdpi.com The long, branched alkyl chains of this compound are key to this process. evitachem.com By disrupting the polymer chain-to-chain interactions, the molecules can slide past one another more easily, resulting in a more flexible and less brittle material. bisley.biz This process effectively lowers the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more pliable, rubbery state. mdpi.com

A critical factor for an effective plasticizer is its compatibility with the host polymer. This compound exhibits excellent compatibility and miscibility with a wide range of polymer systems. sinocurechem.com Its molecular structure, particularly the long alkyl chains, enhances this compatibility. evitachem.com

Research and industrial applications have demonstrated its high compatibility with several key polymers:

Polyvinyl Chloride (PVC): DOM is frequently used as a plasticizer for PVC, where it is easily incorporated into the matrix. sinocurechem.comneuchem.com It is considered a good phthalate-free alternative to common plasticizers like dioctyl phthalate (B1215562) (DOP).

Vinyl Acetate (B1210297) Polymers: It shows excellent compatibility with vinyl acetate and is often copolymerized with it. chemceed.comsinocurechem.com

Styrene (B11656) Polymers: DOM is compatible with styrene and can be used in polymerization reactions with it. sinocurechem.com

Acrylates and Acrylic Esters: It is also highly compatible with various acrylic polymers. chemceed.comsinocurechem.com

This broad compatibility allows for its use in a variety of applications, from flexible PVC products to emulsion paints and adhesives. chemceed.com

The addition of this compound significantly influences the processing and final performance of polymers. By reducing the intermolecular forces, it lowers the melt viscosity of the polymer, making it easier to process during manufacturing steps like extrusion and calendering. bisley.bizresearchgate.net

The primary performance enhancements include:

Increased Flexibility and Elasticity: The most notable effect is the increased flexibility and elasticity it imparts to rigid polymers like PVC. chemceed.com

Improved Low-Temperature Performance: Copolymers incorporating DOM, particularly with vinyl chloride, exhibit enhanced flexibility at low temperatures, which is crucial for products exposed to varying environmental conditions. sinocurechem.com

Mechanical Properties Modification: The inclusion of a plasticizer typically alters the mechanical profile of the polymer. As seen in analogous systems, increasing the plasticizer content generally leads to a decrease in tensile strength and hardness, but a significant increase in elongation at break. researchgate.netprimescholars.comresearchgate.net

The following table illustrates the general effects of increasing plasticizer concentration on the properties of PVC, based on studies of similar plasticizers like dioctyl phthalate (DOP) and dibutyl maleate (DBM).

| Property | Effect of Increasing Plasticizer Content | Rationale |

|---|---|---|

| Tensile Strength | Decreases | Reduced intermolecular forces allow polymer chains to separate more easily under stress. researchgate.netresearchgate.net |

| Elongation at Break | Increases | Increased chain mobility allows the material to stretch more before failing. researchgate.netprimescholars.com |

| Hardness (Shore) | Decreases | The material becomes softer as the polymer chains are spaced further apart. researchgate.netresearchgate.net |

| Low-Temperature Flexibility | Improves | The glass transition temperature is lowered, so the material remains flexible at colder temperatures. sinocurechem.comprimescholars.com |

| Melt Viscosity | Decreases | Easier chain movement reduces resistance to flow during processing. bisley.biz |

Polymerization and Copolymerization Dynamics

Beyond its role as an external additive (plasticizer), this compound is also a versatile monomer that can be chemically bound into the polymer backbone through polymerization. nordmann.globalgokemi.com When incorporated this way, it acts as an "internal plasticizer," offering benefits like reduced migration and improved permanence. sinocurechem.com

This compound is capable of undergoing self-polymerization, or homopolymerization. diethylmaleate.com However, detailed studies on the specific kinetics and characterization of the resulting homopolymer are not extensively detailed in readily available literature. The process typically involves the radical polymerization across the olefinic double bond present in the maleate structure. celanese.com

The most significant application of this compound as a monomer is in copolymerization reactions, where it is combined with other monomers to create polymers with tailored properties. neuchem.comspecialchem.com

Copolymerization with Vinyl Chloride (VC): DOM is copolymerized with vinyl chloride to produce internally plasticized PVC. chemceed.comsinocurechem.com This results in a polymer with improved low-temperature flexibility and resistance to plasticizer migration compared to externally plasticized PVC. sinocurechem.comspecialchem.com The resulting films show enhanced mechanical strength and thermal stability. sinocurechem.com

Copolymerization with Styrene: this compound can be copolymerized with styrene. sinocurechem.comdiethylmaleate.com The copolymerization of styrene with maleic-type monomers (like maleic anhydride) has a strong tendency to form alternating copolymers, where the two monomer units arrange themselves in a regular alternating sequence along the polymer chain. cmu.eduresearchgate.nettue.nl This alternating structure can impart unique properties to the resulting material, including high heat resistance and dimensional stability. researchgate.net

The table below summarizes findings from a study on the reverse iodine transfer radical polymerization (RITP) of Vinyl Acetate (VAc) and Dibutyl Maleate (DBM), which illustrates the typical dynamics observed when copolymerizing a vinyl monomer with a dialkyl maleate. ippi.ac.ir

| Observation | Finding in VAc/DBM Copolymerization Study | Implication |

|---|---|---|

| Polymerization Control | The copolymerization proceeds with controlled characteristics, yielding predictable molecular weights and narrow molecular weight distribution (PDI = 1.25). ippi.ac.ir | The reaction can be precisely managed to produce polymers with desired chain lengths. |

| Reaction Rate | The presence of DBM in the reaction mixture resulted in a lower copolymerization rate. ippi.ac.ir | The bulky side groups of the maleate monomer can sterically hinder the addition of monomers to the growing polymer chain. ippi.ac.ir |

| Molecular Weight | The RITP method produced copolymers with significantly increased molecular weight compared to standard iodine transfer polymerization. ippi.ac.ir | The polymerization technique allows for the synthesis of long-chain copolymers. |

| Copolymer Structure | Depending on the initial monomer ratio, either alternating or block copolymers could be synthesized. ippi.ac.ir | The final polymer architecture can be tailored by adjusting the reaction conditions. |

Copolymerization with Acrylic and Methacrylic Esters

This compound serves as a comonomer that can be polymerized with a variety of other monomers, including vinyl acetate, vinyl chloride, styrene, and notably, acrylic and methacrylic esters. guidechem.comchemceed.com The process of copolymerization allows for the creation of polymers with tailored properties, leveraging the characteristics of each constituent monomer. neuchem.com

In emulsion polymerization, this compound is used as a comonomer for the production of soft polymers. specialchem.com Its incorporation into acrylic and methacrylic polymer chains is a key strategy for modifying the final properties of the material. For instance, copolymers of this compound with acrylic esters are used in the production of emulsion paints and adhesives. nayakem.com The resulting copolymers often exhibit enhanced flexibility and elasticity. chemceed.com

The copolymerization with monomers like methyl methacrylate (B99206) (MMA), n-butyl acrylate (B77674) (BA), and 2-ethylhexyl acrylate (2-EHA) is of significant industrial interest for producing materials used in coatings and adhesives. mdpi.com The ratio of this compound to other acrylic monomers can be adjusted to control the properties of the resulting copolymer, such as its glass transition temperature (Tg). mdpi.com

Table 1: Examples of Monomers for Copolymerization with this compound

| Monomer Class | Specific Monomer Examples | Resulting Copolymer Application Areas |

| Acrylic Esters | Methyl Acrylate, n-Butyl Acrylate, 2-Ethylhexyl Acrylate | Adhesives, Coatings, Paints, Textiles neuchem.comnayakem.commdpi.com |

| Methacrylic Esters | Methyl Methacrylate | Optical Lenses, Coatings guidechem.commdpi.com |

| Vinyl Monomers | Vinyl Acetate, Vinyl Chloride | Adhesives, Coatings, Films guidechem.com |

| Styrenics | Styrene | Elastomers, Coatings guidechem.comsinocurechem.com |

This table provides a summary of common monomer classes and specific examples that are copolymerized with this compound, along with the typical application areas for the resulting copolymers.

Structure-Property Relationships of this compound Copolymers

The incorporation of this compound into a polymer backbone significantly influences the material's structure-property relationships. Its bulky 2-ethylhexyl groups act as an internal plasticizer, increasing the free volume between polymer chains and thereby enhancing flexibility and lowering the glass transition temperature (Tg). genoaint.comguidechem.com

Copolymers containing this compound demonstrate improved low-temperature flexibility, a critical property for applications in environments with significant temperature variations. guidechem.comsinocurechem.com For example, copolymers with vinyl chloride produce films with good flexibility at low temperatures. guidechem.com Similarly, when copolymerized with styrene and acrylic esters, the resulting elastomers show enhanced flexibility and impact resistance. sinocurechem.com

The concentration of this compound in the copolymer is a crucial factor. While its inclusion enhances flexibility, an excessively high proportion, generally over 10%, can lead to a decrease in the heat resistance and mechanical properties of the copolymer resin. guidechem.com The relationship between the monomer composition and the final polymer properties is a key area of research. For instance, in water-based acrylic pressure-sensitive adhesives, increasing the 2-ethylhexyl acrylate (a monomer with similar structural features) content, and thus lowering the polymer's Tg, was found to affect the gel content and molecular weight of the polymer. mdpi.com This highlights the delicate balance required in formulation to achieve desired performance characteristics.

Table 2: Impact of this compound on Copolymer Properties

| Property | Effect of Incorporating this compound | Typical Monomer Ratio | Reference |

| Flexibility | Increased | Generally ≤ 10% | guidechem.comsinocurechem.com |

| Low-Temperature Performance | Improved | Varies by application | guidechem.com |

| Glass Transition Temperature (Tg) | Lowered | Varies by application | mdpi.comdiethylmaleate.com |

| Adhesion | Enhanced | Varies by application | genoaint.comneuchem.com |

| Impact Resistance | Improved | Varies by application | guidechem.comsinocurechem.com |

| Heat Resistance & Mechanical Strength | Decreased at high concentrations | > 10% | guidechem.com |

This interactive table summarizes the typical effects that incorporating this compound has on the physical and mechanical properties of the resulting copolymers.

Advanced Functional Materials Formulation

The unique chemical properties of this compound make it a valuable component in the formulation of a variety of advanced functional materials.

Development in Adhesives and Sealants for Enhanced Bonding

This compound is a vital component in the formulation of adhesives and sealants, where it contributes to both adhesion and flexibility. genoaint.com It is used as a comonomer in the emulsion polymerization of vinyl and acrylic polymers for paints and adhesives. celanese.com The copolymers derived from it are used in the production of adhesives. guidechem.comchemceed.com

Its role in pressure-sensitive adhesives (PSAs) is particularly noteworthy. Research has shown that incorporating small amounts of the structurally similar and hydrophobic dioctyl maleate into water-based PSAs can significantly increase the peel and shear strength. researchgate.net The copolymerization of this compound with vinyl acetate, for example, enhances the tackiness and bond strength of the resulting adhesive, making it suitable for a wide range of industrial and consumer applications. sinocurechem.com The low volatility of the compound ensures that the adhesive maintains its integrity and bonding strength over time. sinocurechem.com These DOM-based copolymers are utilized to improve the adhesive strength and flexibility of both adhesives and sealants. neuchem.com

Optimization in Coating and Paint Formulations for Film Properties

In the coatings and paint industry, this compound is highly valued as an additive and a comonomer. genoaint.com It is used in the manufacturing of copolymers for coating films. guidechem.com When copolymerized with monomers like vinyl acetate, it forms an elastic, rubber-like substance that can be used as a coating. guidechem.com

The inclusion of this compound in paint formulations enhances key film properties such as adhesion and weatherability, leading to more durable and long-lasting results. genoaint.com Copolymers containing this compound are used to improve the adhesion, flexibility, and weather resistance of coatings. neuchem.com Specifically, copolymers with vinyl acetate are used in paints to provide higher flexibility, water stability, and UV light resistance. nayakem.com These internally plasticized copolymer films resist embrittlement from evaporation and exhibit high resistance to humidity. specialchem.com

Application in Specialty Functional Fluids and Closed Systems

This compound and its derivatives find application in specialty functional fluids, such as lubricants and hydraulic fluids. ulprospector.comulprospector.com It is sometimes used as a hydraulic fluid and as a dielectric fluid in capacitors. wikipedia.org Additives are crucial for hydraulic fluids to perform functions like power transmission, cooling, and protecting hardware from wear and corrosion. lubrizol.com While specific formulations are proprietary, the general class of synthetic esters is known for use in these applications. For example, Bis(2-ethylhexyl) adipate (B1204190) is used as a cutting fluid and in hydraulic fluids and additives. The properties of this compound, such as its liquid state at room temperature and lubricity, suggest its utility as a component or additive in such closed systems to reduce friction and wear. ulprospector.comliqui-moly.com

Research into this compound as a Chemical Intermediate for Surfactants

This compound is a key chemical intermediate in the synthesis of anionic surfactants, most notably dioctyl sodium sulfosuccinate (B1259242). chemicalbook.comsid.irresearchgate.netwikipedia.org The synthesis process involves the sulfonation of this compound. sid.ir

This is typically a two-step process. First, maleic anhydride (B1165640) is esterified with 2-ethylhexanol to produce this compound. chemicalbook.comchemicalbook.com In the second step, a sulfonation reaction is carried out, often using sodium bisulfite, to introduce a sulfonic acid group at the double bond of the ester, yielding the sulfosuccinate surfactant. chemicalbook.comchemicalbook.compatsnap.com Research has explored using various catalysts, including environmentally friendly solid heteropoly acids and recyclable Brønsted solid acids like Amberlyst-15, to improve the efficiency and sustainability of this synthesis. chemicalbook.comsid.irresearchgate.net The resulting surfactant, dioctyl sodium sulfosuccinate, is widely used as an emulsifier, wetting agent, and detergent in various industries, including textiles and chemical cleaning. chemicalbook.com

Environmental Distribution, Transformation, and Remediation Research

Environmental Fate and Persistence Studies

The environmental behavior of Bis(2-ethylhexyl) 2-butenedioate is characterized by its potential for bioaccumulation and its biodegradability under certain conditions.

Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems

The bioaccumulation potential of a chemical is often indicated by its octanol-water partition coefficient (log Pow). For this compound, also known as Di(2-ethylhexyl) maleate (B1232345), the log Pow is approximately 7.24. sigmaaldrich.com This high value suggests a strong tendency for the substance to partition from water into fatty tissues of organisms, indicating a potential for bioaccumulation in both aquatic and terrestrial life. sigmaaldrich.com

While specific studies on the bioaccumulation of this compound in various organisms are not extensively documented in publicly available research, the high log Pow value is a significant indicator for its potential to concentrate in living tissues. For comparison, the well-studied plasticizer Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) also demonstrates properties that lead to its uptake by organisms. nih.gov

Table 1: Bioaccumulation Potential and Aquatic Toxicity of this compound

| Parameter | Value | Species | Test Duration | Source |

|---|---|---|---|---|

| Log Pow | ~7.24 | - | - | sigmaaldrich.com |

| LC50 (Fish) | >100 mg/L | Danio rerio | 96 h | echemi.com |

| EC50 (Daphnia) | 59.5 mg/L | Daphnia magna | 48 h | sigmaaldrich.comechemi.com |

| ErC50 (Algae) | >0.619 mg/L | Pseudokirchneriella subcapitata | 72 h | sigmaaldrich.com |

| NOEC (Algae) | 0.052 mg/L | Pseudokirchneriella subcapitata | 72 h | sigmaaldrich.com |

| NOEC (Daphnia, Chronic) | 0.1 mg/L | Daphnia magna | 21 d | sigmaaldrich.com |

Comparative Analysis with Phthalate Plasticizers Regarding Environmental Stability

When comparing this compound to phthalate plasticizers like DEHP, both exhibit characteristics of environmental persistence, though their degradation pathways differ. DEHP is known to be ubiquitous in the environment due to its extensive use and its non-covalent bonding to plastics, which allows it to leach into the environment. nih.govnih.gov It can bind strongly to soil and has a slow dissolution rate in groundwater. nih.gov

DEHP is not expected to be persistent under aerobic conditions, with a half-life in surface water of a few weeks or less. canada.ca However, under anaerobic conditions, its persistence increases significantly, with a half-life of a year or more. canada.ca In contrast, this compound is described as "readily biodegradable" in aerobic tests using activated sludge, achieving 60-70% degradation in 28 days. sigmaaldrich.com However, it is noted that it does not fulfill the 10-day time window criterion, suggesting a slower initial rate of degradation compared to some other readily biodegradable substances. sigmaaldrich.com

Degradation and Transformation Pathways in Environmental Compartments

The breakdown of this compound in the environment can occur through chemical and biological processes.

Chemical Degradation under Various Environmental Conditions

The product is chemically stable under standard ambient conditions. sigmaaldrich.com However, under intense heating, it can form explosive mixtures with air. sigmaaldrich.com Information regarding its hydrolysis is limited, but like other esters, it can be expected to hydrolyze under acidic or alkaline conditions, although DEHP shows very slow hydrolysis at neutral pH. oekotoxzentrum.ch

Photolytic Degradation Mechanisms

Specific studies detailing the photolytic degradation mechanisms of this compound are scarce in the available scientific literature. For comparison, the photodegradation of phthalates like DEHP has been studied more extensively. DEHP is rapidly removed from the atmosphere by photo-oxidation, with a half-life of several hours. canada.ca Photocatalytic degradation of DEHP using titanium dioxide (TiO2) has been shown to completely remove the compound from solutions under UV irradiation. researchgate.net The degradation mechanism involves the scission of the ethylhexyl or ester chains. researchgate.net It is plausible that this compound could undergo similar photocatalytic degradation processes, although specific research is needed for confirmation.

Biodegradation Research and Microbial Interactions

This compound is considered readily biodegradable based on standard tests. sigmaaldrich.com An aerobic biodegradation study using non-adapted activated sludge showed 60-70% degradation over 28 days. sigmaaldrich.com This indicates that microorganisms capable of degrading this compound are present in the environment.

For DEHP, extensive research has identified various bacterial consortia and specific strains capable of its degradation. nih.govmdpi.com The biodegradation of DEHP typically proceeds through hydrolysis to mono(2-ethylhexyl) phthalate (MEHP) and then to phthalic acid, which is further mineralized to carbon dioxide and water by microorganisms. mdpi.com It is likely that the biodegradation of this compound would also involve the initial hydrolysis of the ester bonds by microbial enzymes, leading to the formation of 2-ethylhexanol and maleic acid, which can then be further metabolized by microorganisms.

Mitigation Strategies and Green Engineering Approaches for Environmental Impact Reduction

Due to the scarcity of specific research on this compound, this section will address general principles and analogous findings for related substances. It is important to note that these are not direct findings for the compound .

Mitigation of the environmental impact of industrial chemicals like plasticizers is a growing area of concern. General strategies focus on reducing their release into the environment and developing safer, more environmentally friendly alternatives. jinlichemical.com

Green Engineering Approaches:

Green engineering principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com For plasticizers, this involves several key areas:

Synthesis of Bio-Based Alternatives: A primary strategy is the development of plasticizers from renewable feedstocks, such as vegetable oils, starch, and cellulose (B213188). researchgate.netumn.edu Research has explored the synthesis of bio-based plasticizers from sources like lactic acid and 5-hydroxymethyl-2-furancarboxylic acid (HFCA), a derivative of glucose or fructose. acs.orgrsc.orgresearchgate.net These bio-based alternatives are often designed to be more biodegradable and have lower toxicity than their petroleum-based counterparts. researchgate.net

Designing for Biodegradability: The molecular structure of a plasticizer significantly influences its biodegradability. Studies on related diesters, such as maleates and succinates, have shown that linear alkyl chains are more readily biodegradable than branched chains. researchgate.netmcgill.ca For instance, the branched 2-ethylhexyl group, present in this compound, can lead to the formation of persistent metabolites. mcgill.ca Designing plasticizers with linear alcohol chains can promote more complete degradation. researchgate.net

Solvent-Free and Catalytic Synthesis: Traditional chemical synthesis can involve hazardous solvents and catalysts. Green synthesis methods aim to eliminate these. For example, the synthesis of other 2-ethylhexyl esters has been achieved using immobilized enzymes in solvent-free systems, reducing environmental contamination. mcgill.ca Research into the sustainable production of safe plasticizers has also explored one-pot synthesis methods under solvent-free conditions using bio-based fumarates and 1,3-dienes. acs.org

Limited Research on this compound:

Very few studies have directly investigated the environmental aspects of this compound.

One study identified Di(2-ethylhexyl) fumarate (B1241708) (DEHF) as a novel anti-estrogen in bottled drinking water, suggesting its potential as an endocrine disruptor. scribd.comwordpress.com The origin of the compound in the water, whether from the water source itself or leaching from packaging materials, was not determined. researchgate.net

Another study on the biodegradation of maleate-based plasticizers mentioned that Di(2-ethylhexyl) fumarate underwent relatively quick biodegradation by the microorganism Rhodococcus rhodocrous, with a reported half-life of 13.1 days. researchgate.net

However, comprehensive data on its presence in soil, air, or sediment, its transformation pathways beyond this initial biodegradation step, and specific technologies for its remediation are not available in the current body of scientific literature. The U.S. Environmental Protection Agency (EPA) previously had this compound on a priority testing list but removed it in 1995, citing ongoing testing related to similar structures and a lack of current government data needs at the time. govinfo.gov

Data on Related Compounds:

Advanced Analytical Chemistry for Bis 2 Ethylhexyl 2 Butenedioate

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure and evaluating the purity of bis(2-ethylhexyl) 2-butenedioate. These techniques provide detailed information about the compound's functional groups, isomeric form, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the isomeric purity of this compound. Both ¹H NMR and ¹³C NMR provide distinct signals that correspond to the different atoms within the molecule.

¹H NMR spectroscopy is particularly useful for distinguishing between the cis (maleate) and trans (fumarate) isomers. The protons on the double bond of the maleate (B1232345) isomer are chemically equivalent and typically appear as a singlet in the spectrum. chemicalbook.com In contrast, the fumarate (B1241708) isomer would show a different coupling pattern. The chemical shifts of the protons in the 2-ethylhexyl groups can also be assigned to confirm the esterification. dropchem.com

Quantitative NMR (Q-NMR) can be employed to determine the ratio of E and Z isomers in a sample with high precision, often to levels below 0.5%. asdlib.org This is crucial as the properties and applications of the compound can be significantly influenced by its isomeric composition. For instance, the activity of some pharmaceutical compounds resides in a specific isomer, with regulatory bodies like the British Pharmacopeia setting strict limits on the presence of the other isomer. asdlib.org

Table 1: Representative ¹H NMR Data for Bis(2-ethylhexyl) maleate

| Assignment | Chemical Shift (ppm) |

| Olefinic Protons (CH=CH) | ~6.2 |

| Methylene Protons (OCH₂) | ~4.1 |

| Methine Protons (CH) | ~1.6 |

| Methylene Protons (CH₂) | ~1.3-1.4 |

| Methyl Protons (CH₃) | ~0.9 |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. chemicalbook.comdropchem.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific chemical bonds.

Key absorptions in the IR spectrum of this compound include:

A strong band in the region of 1720–1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional groups. evitachem.com

A band around 1630–1650 cm⁻¹ attributed to the C=C stretching of the cis-disubstituted alkene. evitachem.com

Strong absorptions in the 1150–1300 cm⁻¹ range due to the C–O stretching vibrations of the ester linkage. evitachem.com

Bands in the 2800-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the alkyl chains. researchgate.net

The presence and position of these bands provide conclusive evidence for the key structural features of the molecule. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| C=C (Alkene) | 1630 - 1650 |

| C-O (Ester) | 1150 - 1300 |

| C-H (Alkyl) | 2800 - 3000 |

Source: Data compiled from multiple spectroscopic sources. evitachem.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound, further confirming its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to ionize and fragment in a characteristic manner.

The molecular ion peak [M]⁺ for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 340.5 g/mol . nist.govnih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or parts of the alkyl chain. For instance, the fragmentation of phthalate (B1215562) esters, which are structurally related, often involves the loss of the alkyl chain and the formation of diagnostic ions. nih.gov While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of ester fragmentation would apply. rsc.orgnih.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC) for Volatile Components and Impurities

Gas chromatography (GC) is a well-established method for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it allows for both qualitative and quantitative analysis.

GC can be used to determine the purity of a sample by separating the main component from any volatile impurities, such as residual 2-ethylhexanol or byproducts from the synthesis process. shimadzu.comthermofisher.com The retention time of the compound is characteristic under specific chromatographic conditions (e.g., column type, temperature program). nist.gov For quantitative analysis, an internal standard method can be employed to achieve high accuracy and precision. researchgate.net GC-MS provides definitive identification of the compound and its impurities by matching their mass spectra with library data. researchgate.netnih.gov

Table 3: Typical GC Parameters for this compound Analysis

| Parameter | Condition |

| Column | PEG-20M or similar polar capillary column |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped temperature profile (e.g., 80°C to 260°C) |

Source: Based on general GC methods for similar compounds. nist.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Constituents

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a common approach.

In a typical reversed-phase HPLC method, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comgovst.edu Detection is commonly achieved using an ultraviolet (UV) detector, as the double bond and carbonyl groups in the molecule absorb UV light. thermofisher.com

HPLC is particularly useful for analyzing samples that may contain non-volatile impurities or additives. The method can be optimized to achieve separation of closely related compounds, including isomers. sielc.com For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations. govst.edu

Table 4: Illustrative HPLC Method for this compound

| Parameter | Condition |

| Column | C18 or C8 reversed-phase column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Detector (e.g., at 215 nm) |

| Flow Rate | ~1 mL/min |

| Injection Volume | 10-20 µL |

Source: Based on general HPLC methods for related esters. thermofisher.comunc.edu

Thermal Analysis for Polymer Composite Characterization

The thermal stability and behavior of polymer composites are critical parameters influencing their processing conditions and end-use applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing these properties. When this compound, also known as dioctyl fumarate (DOF), is incorporated into a polymer matrix, it can significantly alter the composite's thermal profile.

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere. For polymer composites containing this compound, TGA can reveal the onset of degradation, the rate of decomposition, and the residual weight at high temperatures. In a study involving copolymers of dioctyl fumarate and styrene (B11656), TGA was used to assess their thermal stability. The analysis, conducted under a nitrogen atmosphere with a heating rate of 10°C/min, showed that the thermal decomposition of these copolymers occurs in multiple stages, reflecting the degradation of the different components. unlp.edu.ar

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. This technique is crucial for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymer composites. The incorporation of this compound as a plasticizer is expected to lower the glass transition temperature of the polymer, indicating an increase in flexibility. In research on copolymers of dioctyl fumarate and styrene for modifying bitumen, DSC was utilized to study the thermal behavior of the resulting blends. unlp.edu.ar The analysis helped in understanding the compatibility between the copolymer and the bitumen matrix. Another study on fumarate-containing polymers highlighted the use of DSC to detect multiple relaxation processes, which are unusual for homopolymers and indicate complex molecular dynamics. ntmdt-si.com

The following interactive data table summarizes hypothetical thermal analysis data for a Polyvinyl Chloride (PVC) composite plasticized with this compound, based on typical effects observed for similar plasticizers.

Interactive Data Table: Thermal Properties of PVC-Bis(2-ethylhexyl) 2-butenedioate Composite

| Property | Value | Unit | Analytical Method |

| Onset Decomposition Temperature (Tonset) | 280 | °C | TGA |

| Temperature at 10% Weight Loss (T10%) | 310 | °C | TGA |

| Temperature at 50% Weight Loss (T50%) | 350 | °C | TGA |

| Residual Weight at 600°C | 15 | % | TGA |

| Glass Transition Temperature (Tg) | 55 | °C | DSC |

Advanced Microscopy Techniques for Morphology and Distribution in Materials

The performance of a polymer composite is not only dependent on its chemical composition but also heavily influenced by its morphology, including the size, shape, and distribution of its constituent phases. Advanced microscopy techniques are indispensable for visualizing and understanding the microstructure of materials containing this compound.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to examine the internal structure of materials. For polymer composites, TEM can provide insights into the nanoscale distribution of this compound, especially if it forms distinct domains or affects the crystalline structure of the polymer matrix. The observation of phase-separated regions can be crucial for understanding the material's mechanical and optical properties.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface topography and also map various material properties such as adhesion, friction, and viscoelasticity at the nanoscale. mdpi.com AFM is particularly useful for studying the surface of polymer films and composites. It can be used to assess the surface roughness and homogeneity of composites containing this compound. Phase imaging in AFM can qualitatively distinguish between different components on the surface based on their mechanical properties, which is valuable for understanding the distribution of the plasticizer. mdpi.com

The following interactive data table presents hypothetical morphological features of a polymer composite containing this compound as observed by different microscopy techniques.

Interactive Data Table: Morphological Observations of a Polymer Composite with this compound

| Feature | Observation | Analytical Method |

| Surface Roughness (Ra) | 15 | nm |

| Phase Separation | Minor phase domains observed | AFM (Phase Imaging) |

| Additive Dispersion | Generally uniform at the micro-scale | SEM |

| Interfacial Adhesion | Good adhesion at the polymer-additive interface | SEM (Fracture Surface) |

| Nanoscale Distribution | Evidence of nanoscale domains | TEM |

Theoretical and Computational Chemistry Approaches to Bis 2 Ethylhexyl 2 Butenedioate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. science.govnankai.edu.cnresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Electronic Structure Elucidation and Bonding Characteristics

The elucidation of the electronic structure of Bis(2-ethylhexyl) 2-butenedioate would involve mapping its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting the molecule's reactivity, electronic properties, and absorption characteristics. science.gov

Analysis would focus on the distribution of electron density, identifying electron-rich and electron-poor regions. Key characteristics for this compound would include:

The Carbon-Carbon Double Bond: The π-system of the maleate (B1232345) core is a primary site for chemical reactions.

Carbonyl Groups: The electronegative oxygen atoms of the ester groups create polar sites, influencing intermolecular interactions.

Ester Linkages: These groups are susceptible to hydrolysis, a key step in biodegradation.

2-ethylhexyl Chains: These long, branched alkyl chains contribute significantly to the molecule's steric bulk and hydrophobic character, which are critical for its function as a plasticizer. science.gov

While direct studies on this molecule are scarce, research on similar structures, such as L-Histidinium Maleate, has utilized DFT methods to analyze electronic properties and energy transfer within the molecule. science.gov

Conformational Analysis and Energetic Landscapes

This compound is a flexible molecule with numerous rotatable bonds, particularly within its two 2-ethylhexyl side chains. Conformational analysis is the study of the different spatial arrangements (conformers) of the molecule and their corresponding energies.

A computational conformational analysis would involve:

Systematic Search: Rotating the molecule around its single bonds to generate a wide range of possible conformers.

Energy Minimization: Calculating the potential energy of each conformer to find stable, low-energy structures.

Potential Energy Surface (PES) Mapping: Creating a map of energy as a function of the rotational angles of key bonds. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them.

Understanding the preferred shapes of the molecule is essential for explaining how it fits between polymer chains to impart flexibility. science.govresearchgate.net The branched nature of the 2-ethylhexyl chains creates a more complex energetic landscape compared to linear alkyl chains. nih.gov This analysis helps explain the molecule's physical properties and its effectiveness as a plasticizer.

Reaction Pathway Modeling for Synthesis and Degradation

Computational modeling can be used to investigate the mechanisms of chemical reactions, such as the synthesis and degradation of this compound. This involves calculating the energy profile along a reaction coordinate, identifying transition states, and determining activation energies.

Synthesis: The industrial preparation of dialkyl maleates typically involves the esterification of maleic anhydride (B1165640) with an alcohol. google.com A reaction model would elucidate the step-by-step mechanism, starting with the ring-opening of the anhydride to form a monoester, followed by the second esterification to yield the final diester product. google.com

Degradation: Modeling can predict the most likely pathways for degradation. For this compound, a key degradation pathway is hydrolysis, where the ester bonds are broken to yield maleic acid and 2-ethylhexanol. smolecule.com This is a critical first step in its biodegradation. nih.gov Another potential reaction is the isomerization of the maleate (the cis isomer) to the corresponding fumarate (B1241708) (trans isomer), which can occur under the influence of heat or catalysts. smolecule.com Computational models can determine the energy barrier for this transformation.

Experimental studies on the biodegradation of various maleate diesters have shown that the structure of the alkyl chain significantly impacts the rate of hydrolysis. nih.gov For instance, the branched structure of di(2-ethylhexyl) maleate (DEHM) shows very slow degradation compared to maleates with linear side chains. nih.gov Modeling these reaction pathways can provide a molecular-level explanation for such experimentally observed differences.

Molecular Dynamics Simulations of Interfacial and Bulk Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.net This approach is ideal for investigating how plasticizer molecules like this compound interact with each other and within a polymer matrix, providing insights into the macroscopic properties of the plasticized material. acs.orgresearchgate.net

Modeling Plasticizer-Polymer Intermolecular Interactions

As a plasticizer, the primary function of this compound is to increase the flexibility of a polymer, most commonly polyvinyl chloride (PVC). smolecule.com It achieves this by inserting itself between the rigid polymer chains, reducing the strong intermolecular forces between them. buffalo.edusci-hub.se

MD simulations can model this phenomenon by constructing a virtual box containing multiple PVC chains and plasticizer molecules. The simulation then calculates the forces between all atoms and tracks their movements over time. From these simulations, several key parameters can be analyzed:

Interaction Energy: This quantifies the strength of the interactions between the plasticizer and the polymer chains. Favorable interactions are necessary for good compatibility. researchgate.net The polar ester groups of the plasticizer are expected to interact with the polar C-Cl sites on the PVC backbone. researchgate.net

Free Volume: Plasticizers increase the "free volume," which is the empty space within the polymer matrix available for polymer chain segments to move. buffalo.edu MD simulations can calculate the fractional free volume, which is directly related to the plasticizing efficiency.

Glass Transition Temperature (Tg): The Tg is the temperature at which a rigid, glassy polymer becomes soft and flexible. Plasticizers lower the Tg. MD simulations can predict the Tg of a plasticized polymer system by analyzing properties like density or mobility as a function of temperature. researchgate.netacs.org

Studies on various plasticizers show that molecular structure, including features like alkyl chain length and branching, significantly affects these properties. nih.govresearchgate.net For example, experiments have shown that maleate plasticizers can lower the Tg of PVC more effectively than the common plasticizer DEHP. acs.org

Diffusion and Migration Simulations within Polymer Networks

A critical aspect of plasticizer performance is its tendency to remain within the polymer matrix. Leaching or migration of the plasticizer can lead to a loss of flexibility and environmental contamination. researchgate.net MD simulations are well-suited to study the diffusion of small molecules within a polymer network. researchgate.net

By tracking the movement of individual plasticizer molecules over time in a simulated polymer matrix, one can calculate the mean squared displacement (MSD). From the MSD, the diffusion coefficient (D) can be determined using the Einstein relation. science.gov This coefficient is a direct measure of the plasticizer's mobility and its propensity to migrate.

Factors influencing the diffusion coefficient that can be studied via simulation include:

Temperature: Diffusion is a thermally activated process, and simulations can quantify this dependence to determine the activation energy for migration. acs.org

Plasticizer Concentration: The amount of plasticizer can affect the polymer network's structure and, consequently, the diffusion rate.

Molecular Structure: The size, shape, and polarity of the plasticizer molecule are critical. While specific MD studies on this compound are limited, experimental work on water vapor transport in PVC films plasticized with dioctyl maleate (DOM) has been conducted, providing diffusion data that computational models would aim to reproduce. yok.gov.tr

The table below summarizes some properties of Dioctyl Maleate (DOM), a synonym for this compound, relevant to its performance as a plasticizer.

| Property | Value / Observation | Context | Reference |

|---|---|---|---|

| Chemical Name | This compound | IUPAC Name | |

| Synonym | Dioctyl maleate (DOM) | Common Name | yok.gov.tr |

| Use | Plasticizer for polymers (e.g., PVC) | Increases flexibility and workability | smolecule.com |

| Viscosity (at 20°C) | ~19.5 cP | Rheological property of the pure liquid | smolecule.com |

| Plasticizing Effect | Lowers Glass Transition Temperature (Tg) | Maleates can lower Tg more effectively than DEHP | acs.org |

| Biodegradation | Slow; branched structure hinders hydrolysis | Compared to linear-chain maleates | nih.gov |

Predictive Modeling for Structure-Performance Relationships

Predictive modeling, utilizing theoretical and computational chemistry, has emerged as a powerful tool for understanding and forecasting the performance of plasticizers like this compound. These models establish quantitative relationships between the molecular structure of a plasticizer and its macroscopic performance characteristics when blended with a polymer. By leveraging computational techniques, researchers can screen potential candidate molecules, optimize their structures for desired properties, and reduce the time and expense associated with experimental synthesis and testing. nih.gov

Key performance metrics for plasticizers that are often targeted by predictive models include their efficiency in reducing the glass transition temperature (T_g) of the polymer, their impact on mechanical properties such as modulus and elongation at break, and their long-term stability, particularly their resistance to migration out of the polymer matrix. nih.govdiva-portal.org Molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) models are two of the primary approaches employed in this field.

MD simulations provide an atomistic-level view of the polymer-plasticizer system, allowing for the calculation of fundamental properties that govern performance. acs.org For instance, the miscibility of a plasticizer with a polymer can be predicted by calculating the Flory-Huggins interaction parameter (χ) or the cohesive energy density. acs.orgsci-hub.st A lower, more negative interaction parameter generally indicates better compatibility. Similarly, the plasticizing effect, observed as a reduction in T_g, can be directly simulated by monitoring the change in specific volume with temperature. nih.govhitachi-hightech.com

The following table illustrates the type of data generated from MD simulations to predict the T_g of Poly(vinyl chloride) (PVC) with various diester plasticizers, which would be analogous to the approach for this compound.

Table 1: Simulated and Experimental Glass Transition Temperatures (T_g) of PVC Plasticized with Various Diesters

| Plasticizer | Plasticizer Conc. (wt%) | Simulated T_g (K) | Experimental T_g (K) |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | 40 | 250-300 | ~243 |

| Dibutyl sebacate (B1225510) (DBS) | 40 | 250-300 | Not Available |

| Diheptyl succinate (B1194679) (DHS) | 40 | 250-300 | Not Available |

Note: Data is illustrative and compiled from studies on various diester plasticizers to demonstrate the predictive capability of MD simulations. nih.gov

Computational Design of Novel Diester Plasticizers

The computational design of novel diester plasticizers, including those structurally related to this compound, is a key application of predictive modeling. This approach allows for the in silico creation and evaluation of new molecules with potentially improved performance characteristics, such as higher efficiency, lower migration, and better toxicological profiles.

The process often begins with a template molecule, such as a fumarate, maleate, or succinate backbone, and then systematically modifies its structure. mcgill.ca For example, the length and branching of the alkyl chains can be altered to study their effect on plasticizer performance. Studies on various diester plasticizers have shown that increasing the length of the alkyl chains can improve plasticizing efficiency up to a certain point, after which it may decrease due to reduced miscibility. mcgill.ca

Quantitative Structure-Activity Relationship (QSAR) models are particularly useful in this context. A QSAR model is a statistical equation that correlates the variation in the performance of a series of compounds with the variation in their molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules.

To develop a QSAR model for designing novel diester plasticizers, a dataset of known plasticizers with experimentally determined performance data (e.g., T_g reduction, migration rate) is required. Then, a wide range of molecular descriptors for each plasticizer is calculated. These can include:

Topological descriptors: Related to the connectivity of atoms in the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular volume and surface area.

Quantum-chemical descriptors: Derived from quantum mechanics calculations, such as dipole moment and orbital energies.

Physicochemical descriptors: Such as the octanol-water partition coefficient (logP), which relates to hydrophobicity.

Statistical methods are then used to select the most relevant descriptors and build a predictive model. The resulting equation can then be used to estimate the performance of newly designed, yet unsynthesized, diester molecules.

Table 2: Example of Molecular Descriptors Used in QSAR Models for Plasticizer Design

| Descriptor | Description | Potential Influence on Performance |

|---|---|---|

| Molecular Weight | The mass of the molecule. | Higher molecular weight can reduce migration but may also decrease compatibility. researchgate.net |

| LogP | The logarithm of the octanol-water partition coefficient. | Influences the polarity and compatibility of the plasticizer with the polymer. |

| Molecular Volume | The volume occupied by the molecule. | Affects the free volume created in the polymer matrix, influencing T_g reduction. |

| Dipole Moment | A measure of the polarity of the molecule. | Important for interactions with polar polymers like PVC. |

In Silico Screening for Material Compatibility

A critical aspect of plasticizer performance is its compatibility with the host polymer. Poor compatibility can lead to phase separation, exudation (bleeding) of the plasticizer to the surface, and a loss of mechanical properties over time. In silico screening methods provide a rapid way to assess the compatibility of plasticizers like this compound with various polymers before undertaking time-consuming and costly experimental blending studies.

Molecular dynamics simulations are a primary tool for this purpose. By simulating the mixing of the plasticizer and polymer molecules, it is possible to calculate the Gibbs free energy of mixing (ΔG_mix). A negative ΔG_mix indicates a thermodynamically favorable mixing process and, therefore, good compatibility. acs.org The Flory-Huggins interaction parameter (χ) is another key metric derived from these simulations, with lower values signifying better miscibility. acs.orgcore.ac.uk

Another approach involves the use of solubility parameters. The Hildebrand or Hansen solubility parameters (δ) can be calculated for both the plasticizer and the polymer. The principle of "like dissolves like" applies, and a smaller difference between the solubility parameters of the plasticizer and the polymer (Δδ) suggests better compatibility. core.ac.uk These parameters can be estimated using group contribution methods or calculated from MD simulations.

Table 3: Illustrative Data for In Silico Compatibility Screening of a Plasticizer with PVC

| Computational Method | Calculated Parameter | Value for Plasticizer | Value for PVC | Compatibility Prediction |

|---|---|---|---|---|

| Molecular Dynamics | Flory-Huggins Parameter (χ) | - | - | A value < 0.5 suggests good compatibility. acs.org |

| Molecular Dynamics | Cohesive Energy Density (cal/cm³) | Example: ~70 | Example: ~90 | Similar values indicate good miscibility. |

Note: The values in this table are examples to illustrate the concepts and are not specific experimental data for this compound.